molecular formula C14H13F3N4O2 B11493089 1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-

1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-

Cat. No.: B11493089
M. Wt: 326.27 g/mol
InChI Key: FPUKVUWKECRAGU-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an acetamidophenyl group, a methyl group, and a trifluoromethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then substituted with a methyl group and a trifluoromethyl group using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidophenyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Differing in the position of the carboxamide group.

    N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-SULFONAMIDE: Featuring a sulfonamide group instead of a carboxamide group.

    N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-THIOCARBOXAMIDE: Containing a thiocarboxamide group.

The uniqueness of N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

This article provides a comprehensive overview of N-(4-ACETAMIDOPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13F3N4O2

Molecular Weight

326.27 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H13F3N4O2/c1-8(22)18-9-3-5-10(6-4-9)19-13(23)11-7-12(14(15,16)17)20-21(11)2/h3-7H,1-2H3,(H,18,22)(H,19,23)

InChI Key

FPUKVUWKECRAGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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